molecular formula C24H23FN2O5S B6561498 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946259-88-7

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Cat. No.: B6561498
CAS No.: 946259-88-7
M. Wt: 470.5 g/mol
InChI Key: ZQPZECMWIDBTND-UHFFFAOYSA-N
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Description

The compound "N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide" is a novel chemical entity that holds significant potential across various scientific disciplines. This compound combines structural features that lend it unique properties, making it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multi-step organic synthesis. Key steps include:

  • Formation of the tetrahydroquinoline core: : This is often achieved through cyclization reactions involving aromatic amines and ketones.

  • Introduction of the 4-fluorobenzenesulfonyl group: : This can be accomplished via sulfonylation reactions using sulfonyl chlorides in the presence of suitable bases.

  • Attachment of the 2,3-dimethoxybenzamide moiety: : This involves amidation reactions, often using coupling agents like EDC or DCC.

Industrial Production Methods

Scaling up for industrial production would likely involve:

  • Optimization of reaction conditions: : Including solvent selection, temperature control, and reaction time.

  • Purification: : Through crystallization or chromatography to ensure high purity of the final product.

  • Quality Control: : Using techniques like HPLC, NMR, and MS to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential to form quinoline-N-oxide derivatives.

  • Reduction: : Possible reduction at the sulfonyl group or aromatic rings.

  • Substitution: : Nucleophilic substitution on the benzene ring.

Common Reagents and Conditions

  • Oxidizing agents: : e.g., m-CPBA for oxidation.

  • Reducing agents: : e.g., LiAlH₄ for reduction.

  • Nucleophiles: : e.g., sodium methoxide for substitution.

Major Products Formed

  • Oxidation: : Quinoline-N-oxides.

  • Reduction: : Corresponding anilines or sulfides.

  • Substitution: : Methoxy and other substituted derivatives.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a versatile intermediate in developing new materials.

Biology

In biological research, it serves as a ligand in studying protein-ligand interactions, particularly in receptor binding studies due to its diverse functional groups.

Medicine

Industry

In industrial settings, it can be used in the development of specialty chemicals and advanced materials due to its stable and reactive functional groups.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways Involved: : It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

  • N-[1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide

Unique Features

  • Fluorine Substitution: : The fluorine atom in N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide provides unique electronic properties that can influence its reactivity and binding affinity.

  • Structural Properties: : Its unique combination of tetrahydroquinoline and benzamide frameworks enhances its stability and versatility.

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Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-22-7-3-6-20(23(22)32-2)24(28)26-18-10-13-21-16(15-18)5-4-14-27(21)33(29,30)19-11-8-17(25)9-12-19/h3,6-13,15H,4-5,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPZECMWIDBTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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